

HATU HBTU coupling efficiency Dbz

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Compound Focus: Fmoc-Dbz(o-Alloc)-OH

CAS No.: 2143465-53-4

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Coupling Reagents at a Glance

The choice of coupling reagent significantly impacts efficiency and side-reactions. The table below summarizes key reagents for your reference.

Reagent	Type	Active Ester Formed	Key Characteristics & Applications
HATU [1] [2]	Aminium/Guanidinium	OAt (1-oxy-7-azabenzotriazolyl)	Highest efficiency and lowest epimerization ; preferred for rapid couplings and difficult sequences, including fragment condensations and cyclizations [1] [2].
PyBOP [2]	Phosphonium	OBt (benzotriazolyl)	Efficient, with less hazardous byproducts than BOP; useful for standard and solid-phase synthesis [2].
HBTU [1] [3]	Aminium/Guanidinium	OBt (benzotriazolyl)	A mild, widely used reagent resistant to racemization; however, can cause guanidination of the peptide N-terminus, leading to chain termination, especially in slow couplings or if used in excess [1] [2] [3].

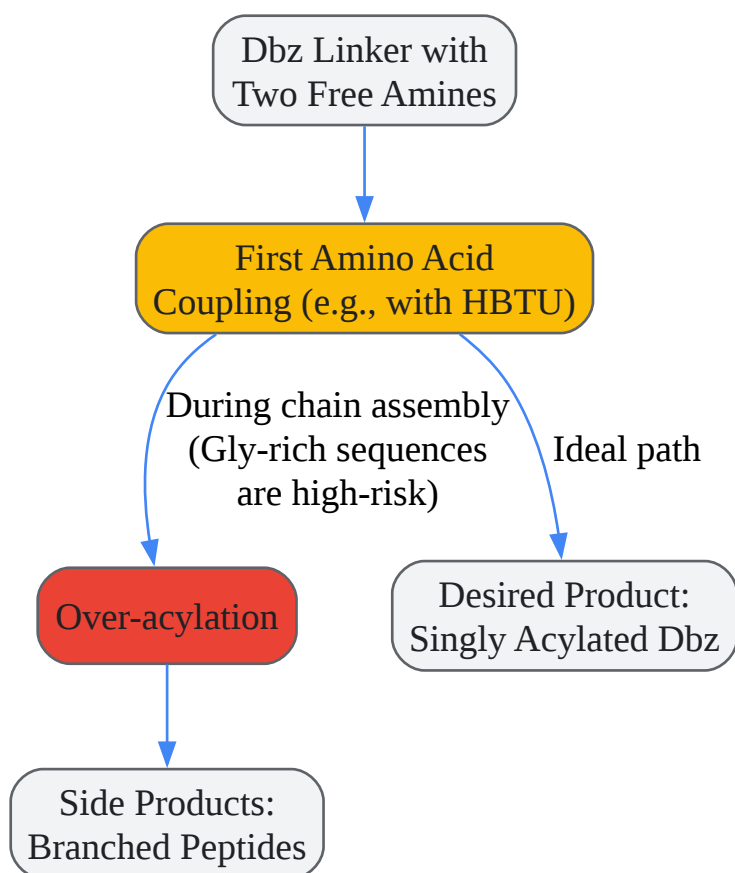
Reagent	Type	Active Ester Formed	Key Characteristics & Applications
HCTU [1] [2]	Aminium/Guanidinium	O-6-CIBt (6-chlorobenzotriazolyl)	Offers good performance and is reported to have greater stability in solution, remaining colorless through long syntheses [1] [2].
DIC [2] [4]	Carbodiimide	N/A (requires additive)	Often used with additives (HOBt, HOAt, Oxyma); minimizes racemization under base-free conditions; soluble urea byproduct is suitable for solid-phase synthesis [2] [4].

Dbz Linker Protocol & Troubleshooting

The 3,4-diaminobenzoic acid (Dbz) linker is powerful for generating peptide thioesters for Native Chemical Ligation (NCL), but requires careful handling to avoid a common pitfall: **over-acylation**.

The Challenge: Over-acylation of the Dbz Linker

The Dbz linker has two amine groups. The standard method relies on acylating only one of them during the first coupling, with the assumption that the second amine is deactivated. However, research shows that **particularly with Gly-rich sequences or standard capping protocols, the second amine can be acylated**, leading to branched peptides and truncated sequences [5].



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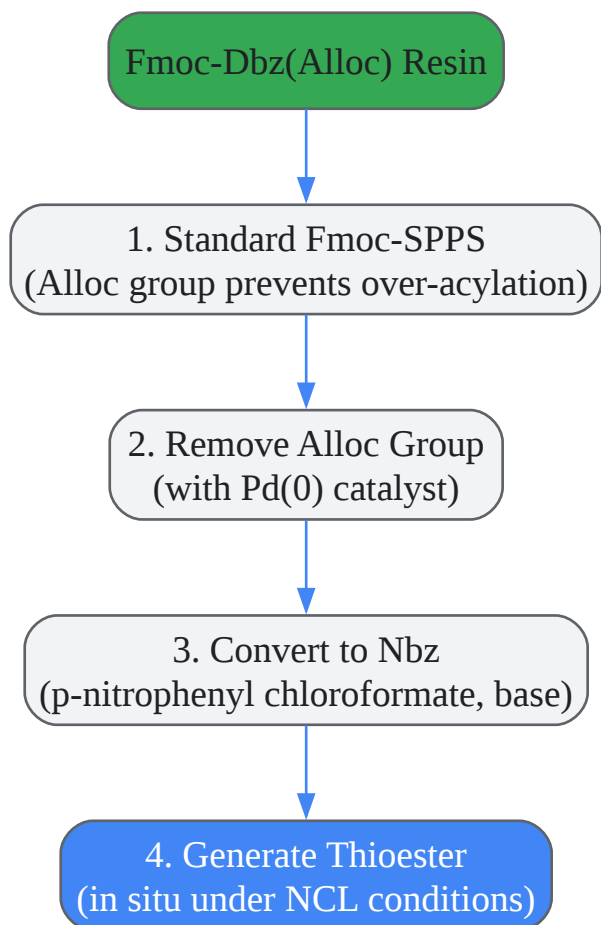
The Solution: Alloc-Protected Dbz Resin

To overcome this, using a Dbz linker where the second amine is protected with an **Allyloxycarbonyl (Alloc)** group is highly effective [5]. This group is stable during standard Fmoc-SPPS but can be removed orthogonally with palladium catalysts before the final conversion to the N-acylurea (Nbz).

Recommended Experimental Protocol [5]:

- **Start with Pre-loaded Resin:** Use a commercially available **Fmoc-Dbz(Alloc)** base resin to ensure proper initial protection.
- **Standard Peptide Synthesis:** Proceed with your standard Fmoc-SPPS protocol. The Alloc group protects the second amine from any over-acylation or acetylation during chain assembly and capping steps. You can use HATU or other reagents without this specific side-reaction concern.
- **Remove Alloc Group:** After completing the peptide chain assembly, treat the resin with a solution of **palladium(0)** (e.g., **Pd(PPh₃)₄**) in a solvent like DCM under inert atmosphere to quantitatively remove the Alloc group.

- **Form Nbz and Thioester:** Follow the standard Dbz procedure:
 - React the exposed amine with *p*-nitrophenyl chloroformate.
 - Rearrangement with a base like DIPEA forms the N-acylbenzimidazolinone (Nbz).
 - This Nbz peptide can be cleaved, purified, and then converted to the thioester *in situ* under NCL conditions.



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FAQs for Your Support Center

Q1: Why is HATU often considered superior to HBTU? HATU generates a more reactive OAt ester, which provides **faster coupling rates and lower epimerization** compared to the OBt ester formed by HBTU [1]. Furthermore, uranium-based reagents like HBTU can guanidylate the peptide N-terminus, potentially terminating chain elongation, while phosphonium salts like PyBOP are cleaner in this regard [1].

Q2: I'm synthesizing a peptide thioester via the Dbz linker and seeing many side products. What could be wrong? The most likely cause is **over-acylation of the unprotected Dbz linker amine** during synthesis [5]. This is especially prevalent if your sequence is **Gly-rich** or has a C-terminal Glycine, as these offer minimal steric hindrance. Switching your synthesis to use an **Alloc-protected Dbz resin** from the start will prevent this issue [5].

Q3: Are there special considerations for coupling the first amino acid to the Dbz linker? Yes. To ensure regioselective acylation of only one amine, the coupling conditions should be tailored to the C-terminal amino acid [6]. For example, for **Ile, Val, Thr, Pro, and Arg**, using **HATU** with DIPEA is recommended. For **Gly, Fmoc-Gly-OPfp** (pentafluorophenyl ester) with HOBt is effective. For other standard amino acids, **HCTU** with DIPEA is a suitable choice [6].

Key Technical Takeaways

- **For Maximum Efficiency:** Choose **HATU** for the most efficient coupling and lowest epimerization in standard and difficult syntheses [1] [2].
- **For Dbz Thioester Synthesis:** To avoid branched peptides, **use an Alloc-protected Dbz resin**. This provides a robust, automatable path to pure peptide-Nbz conjugates [5].
- **For Minimal Side-Reactions:** **Avoid using excess uranium reagents (HBTU, HATU)** to prevent N-terminal guanidination. Phosphonium reagents (PyBOP, PyAOP) can be a safer choice for driving slow reactions to completion [1].

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